molecular formula C8H10BFO3 B566673 4-(2-Fluoroethoxy)phenylboronic acid CAS No. 1256355-63-1

4-(2-Fluoroethoxy)phenylboronic acid

Cat. No. B566673
M. Wt: 183.973
InChI Key: XNKMLDGLDSQHSH-UHFFFAOYSA-N
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Description

“4-(2-Fluoroethoxy)phenylboronic acid” is a special chemical that has been used for research and development . It is related to “4-(2’-Fluorobenzyloxy)phenylboronic acid” which has a molecular formula of CHBFO and an average mass of 246.042 Da .

Scientific Research Applications

Fluorescence Imaging and Tumor Therapy

  • Scientific Field: Biomedical Engineering, Oncology
  • Application Summary: Phenylboronic acid (PBA), including 4-(2-Fluoroethoxy)phenylboronic acid, has been used in the creation of functional chemical materials for fluorescence imaging and tumor therapy . These materials are used for active targeting of cancer cells and tumors .
  • Methods of Application: PBA is combined with functional materials to enhance cellular uptake . For fluorescence imaging, the potential of PBA-based functional materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, the applications of PBA-based functional materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .
  • Results or Outcomes: The use of PBA-based functional materials has improved cancer cell imaging and tumor treatment effects .

Fast Fluorescent Blood Sugar Sensing

  • Scientific Field: Biomedical Engineering, Endocrinology
  • Application Summary: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .
  • Methods of Application: The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
  • Results or Outcomes: The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

Sensing of Catechol and its Amino-Derivatives

  • Scientific Field: Analytical Chemistry
  • Application Summary: Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Methods of Application: The details of the methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The results or outcomes obtained were not provided in the source .

Drug Loading System

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: 4-(2-Fluoroethoxy)phenylboronic acid has been chemically modified to magnetic materials to get a PBA-functionalized drug loading system .
  • Methods of Application: The drug loading system achieved the controlled release of the drug and tumor targeting in the pH-tumor-specific microenvironment .
  • Results or Outcomes: The results or outcomes obtained were not provided in the source .

Glucose-Responsive Materials for Diabetes Treatment

  • Scientific Field: Biomedical Engineering, Endocrinology
  • Application Summary: The most typical application of phenylboronic acid and its derivatives is focused on glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
  • Methods of Application: Numerous investigations have been focused on the design and synthesis of PBA-based polymers to decrease pKa of PBA moiety and increase the glucose-sensitivity as well as effectively release insulin at physiological pH .
  • Results or Outcomes: The results or outcomes obtained were not provided in the source .

Anticancer Drug Delivery Systems

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: PBA and its derivatives can stably bind with sialic acid in acid conditions, such as tumor acid microenvironment, resulting in another application of PBA-based polymeric nanomaterials to construct anticancer drugs delivery systems .
  • Methods of Application: The details of the methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The results or outcomes obtained were not provided in the source .

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed and recommends not to eat, drink, or smoke when using this product . It also advises to wash hands and face thoroughly after handling .

properties

IUPAC Name

[4-(2-fluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKMLDGLDSQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681895
Record name [4-(2-Fluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)phenylboronic acid

CAS RN

1256355-63-1
Record name B-[4-(2-Fluoroethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Fluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Beutel, CG Daniliuc, B Riemann, M Schäfers… - Bioorganic & Medicinal …, 2016 - Elsevier
Fluorine-containing inhibitors of matrix metalloproteinases (MMPs) can serve as lead structures for the development of 18 F-labeled radioligands. These compounds might be useful as …
Number of citations: 11 www.sciencedirect.com

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